molecular formula C14H13N3O3 B15263455 Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B15263455
M. Wt: 271.27 g/mol
InChI Key: OINYPKZYVZHYKI-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS: 2059954-74-2) is a pyrazolone derivative with the molecular formula C₁₅H₁₅N₃O₃ and a molecular weight of 285.3 g/mol . The compound features a pyrazolone core substituted with a 3-cyanophenyl group at position 2 and an ethyl acetate moiety at position 2. The cyano group at the meta position of the phenyl ring introduces strong electron-withdrawing effects, influencing both chemical reactivity and intermolecular interactions, such as hydrogen bonding and crystal packing .

Pyrazolones are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The structural uniqueness of this compound lies in the combination of the cyano group and the ester functionality, which may enhance its bioactivity compared to simpler pyrazolone derivatives.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

ethyl 2-[2-(3-cyanophenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C14H13N3O3/c1-2-20-13(18)7-11-9-16-17(14(11)19)12-5-3-4-10(6-12)8-15/h3-6,9,16H,2,7H2,1H3

InChI Key

OINYPKZYVZHYKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNN(C1=O)C2=CC=CC(=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by the introduction of the cyano group and the ester functionality. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The cyano group and the pyrazole ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural analogs and their differences:

Compound Name CAS Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate 2059954-74-2 3-CN C₁₅H₁₅N₃O₃ 285.3 Strong electron-withdrawing cyano group; potential for enhanced hydrogen bonding .
Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate 1017437-76-1 3-CH₃ C₁₄H₁₆N₂O₃ 268.29 Electron-donating methyl group; reduced polarity compared to cyano analog .
Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate 2060038-88-0 2-F C₁₃H₁₃FN₂O₃ 264.25 Electronegative fluorine at ortho position; steric hindrance may affect binding .
Ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate 1240579-24-1 3-Cl (triazole core) C₁₃H₁₃ClN₄O₃ 324.72 Triazole ring instead of pyrazolone; chloro substituent enhances lipophilicity .

Key Observations:

  • Steric Considerations : The 2-fluoro substituent in the fluorophenyl analog introduces steric constraints that may limit rotational freedom and alter binding to biological targets .
  • Core Heterocycle : The triazole analog (CAS 1240579-24-1) demonstrates how replacing the pyrazolone ring with a triazole alters the electron distribution and biological activity .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate, and how do reaction conditions optimize yields?

Methodological Answer:
The compound is typically synthesized via ultrasound-assisted coupling reactions between diazonium salts and 1,3-dicarbonyl intermediates. For example:

Diazotization : 4-Amino precursors (e.g., 4-aminoantipyrine) are diazotized using NaNO₂ in HCl at 0–5°C to form diazonium salts .

Coupling : The diazonium salt is reacted with ethyl acetoacetate or ethyl benzoylacetate in ethanol under alkaline conditions (sodium acetate).

Ultrasound Activation : Sonication reduces reaction time (2–3 hours) and improves yields (up to 84%) compared to conventional heating .
Key Factors :

  • Temperature control during diazotization prevents decomposition.
  • Alkaline pH stabilizes the diazonium intermediate and facilitates coupling.
  • Ultrasound enhances reaction efficiency by promoting cavitation and mass transfer .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they reveal?

Methodological Answer:

FT-IR Spectroscopy :

  • C=O Stretch : Peaks at ~1700–1675 cm⁻¹ confirm ester and ketone groups.
  • C≡N Stretch : A sharp peak near 2220 cm⁻¹ indicates the cyano group .

UV-Vis Spectroscopy :

  • n→π Transitions*: Absorbance at 320–332 nm in chloroform corresponds to conjugated carbonyl systems .

NMR Spectroscopy :

  • ¹H NMR : Ethyl ester protons appear as quartets (δ 4.1–4.3 ppm) and triplets (δ 1.2–1.4 ppm). Aromatic protons from the pyrazole and cyanophenyl groups resonate at δ 7.0–8.5 ppm .
  • ¹³C NMR : Carbonyl carbons (ester and ketone) appear at δ 165–175 ppm, while the cyano carbon is at δ 115–120 ppm .

Advanced: How can X-ray crystallography and SHELXL refinement elucidate molecular conformation and intermolecular interactions?

Methodological Answer:

Data Collection : Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71075 Å) provides unit cell parameters (e.g., monoclinic P2₁/c) and atomic coordinates .

SHELXL Refinement :

  • Hydrogen Bonding : SHELXL identifies N–H···O and C–H···O interactions. For example, hydrogen-bonded chains with graph-set notation C(6) or R₂²(8) patterns stabilize crystal packing .
  • Displacement Parameters : Anisotropic refinement of thermal parameters (Uₖₗ) distinguishes static disorder from dynamic motion .

Validation : R-factors (e.g., R₁ < 0.05) and residual electron density maps (< 0.5 eÅ⁻³) ensure model accuracy .

Advanced: How should researchers address contradictions between calculated and experimental spectroscopic data?

Methodological Answer:

Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., pyrazolone derivatives). For instance, unexpected peaks may arise from tautomerism or solvent interactions .

Computational Modeling :

  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) and simulate NMR/IR spectra (Gaussian 09). Deviations >5% suggest experimental artifacts (e.g., impurities) .

Crystallographic Correlation : Use X-ray-derived bond lengths/angles to validate DFT-optimized structures .

Advanced: What in vitro assays are used to evaluate biological activity, and how are molecular targets identified?

Methodological Answer:

Cytotoxicity Assays :

  • MTT Assay : Measure IC₅₀ values against cancer cell lines (e.g., HeLa, MCF-7).
  • Apoptosis Markers : Flow cytometry detects Annexin V/PI staining .

Enzyme Inhibition :

  • Kinase Assays : Use fluorescence-based ADP-Glo™ kits to quantify inhibition of kinases (e.g., EGFR, VEGFR) .

Target Identification :

  • Molecular Docking (AutoDock Vina) : Simulate binding to active sites (e.g., COX-2, Bcl-2).
  • SPR Spectroscopy : Measure real-time binding kinetics (KD values) .

Advanced: How do substituents on the pyrazole ring influence reactivity and bioactivity?

Methodological Answer:

Electronic Effects :

  • Electron-Withdrawing Groups (e.g., –CN) : Increase electrophilicity at C-4, enhancing nucleophilic substitution reactivity .
  • Steric Effects : Bulky substituents (e.g., 3-cyanophenyl) hinder π-stacking in enzyme active sites, reducing binding affinity .

Biological Impact :

  • –CN Group : Enhances membrane permeability and metabolic stability.
  • –OCH₃ : Improves solubility but may reduce target selectivity .

Case Study : Replacing –CN with –NO₂ in analogs decreases cytotoxicity (IC₅₀ increases from 12 µM to >50 µM) .

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